molecular formula C17H15Cl2N3O B2437013 2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide CAS No. 338410-89-2

2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide

Cat. No.: B2437013
CAS No.: 338410-89-2
M. Wt: 348.23
InChI Key: GTLKMRJULPEDBB-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The subsequent steps include chlorination and alkylation reactions to introduce the dichloro and methyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various nucleophiles into the molecule .

Scientific Research Applications

2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide is unique due to its specific combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,4-dichloro-N-[1-(6-methyl-1H-benzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O/c1-9-3-6-14-15(7-9)22-16(21-14)10(2)20-17(23)12-5-4-11(18)8-13(12)19/h3-8,10H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLKMRJULPEDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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